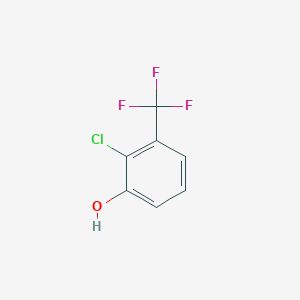

2-Chloro-3-(trifluoromethyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXZMBZFGAIBDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371471 | |

| Record name | 2-Chloro-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138377-34-1 | |

| Record name | 2-Chloro-3-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-(trifluoromethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-Chloro-3-(trifluoromethyl)phenol CAS number 138377-34-1"

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)phenol (CAS: 138377-34-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist

Foreword: Unpacking a Niche Yet Potent Building Block

In the landscape of chemical synthesis, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties. The trifluoromethyl (-CF₃) group, a common fluorine-containing motif, is of particular interest for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic characteristics, thereby improving a drug candidate's overall profile.[1]

This guide focuses on this compound (CAS No. 138377-34-1), a halogenated phenolic compound that serves as a versatile, yet specialized, synthetic intermediate.[2] The presence of three distinct functional groups on the aromatic ring—a hydroxyl, a chloro, and a trifluoromethyl group—creates a unique electronic and steric environment. This guide aims to provide a comprehensive technical overview of its properties, reactivity, and potential applications to empower researchers in leveraging its synthetic utility.

Core Molecular Profile and Physicochemical Properties

This compound is a colorless liquid characterized by a phenolic odor.[3] Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registration number: 138377-34-1.[2] The fundamental properties of this compound are summarized in the table below, providing a quantitative foundation for its use in experimental design.

Chemical Structure

Caption: Chemical structure of this compound.

Table 1: Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 138377-34-1 | [2][3] |

| Molecular Formula | C₇H₄ClF₃O | [2][3] |

| Molecular Weight | 196.55 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Odor | Phenolic | [3] |

| Density | 1.479 g/mL at 25 °C | [2] |

| Boiling Point | 160 °C | [2][4] |

| Flash Point | 79 °C (174.2 °F) | [3][4] |

| Refractive Index (n20/D) | 1.482 | [2][4] |

| Water Solubility | Immiscible | [3] |

| SMILES String | Oc1cccc(c1Cl)C(F)(F)F | [2] |

| InChI Key | BGXZMBZFGAIBDH-UHFFFAOYSA-N | [2] |

Spectroscopic Signature for Structural Verification

Expected Spectroscopic Data

| Technique | Feature | Expected Characteristics | Rationale |

| ¹H NMR | Hydroxyl Proton (-OH) | Broad singlet, ~4-7 ppm | Exchangeable proton, hydrogen bonding broadens the signal.[5] |

| Aromatic Protons (Ar-H) | Multiplets, ~6.8-7.5 ppm | Three protons on a substituted ring will show complex splitting. The electron-withdrawing Cl and CF₃ groups will shift adjacent protons downfield.[7] | |

| ¹³C NMR | Aromatic Carbons | 6 peaks, ~115-160 ppm | C-OH carbon will be the most downfield. C-Cl and C-CF₃ will also be significantly shifted. |

| Trifluoromethyl Carbon (-CF₃) | Quartet, ~120-130 ppm | Carbon is split by three attached fluorine atoms (¹⁹F). | |

| IR Spectroscopy | O-H Stretch | Strong, broad band, 3200-3600 cm⁻¹ | Characteristic of hydrogen-bonded phenolic hydroxyl groups.[6] |

| C-O Stretch | Strong band, ~1200-1260 cm⁻¹ | Phenolic C-O stretch. | |

| C-F Stretch | Strong, multiple bands, 1100-1350 cm⁻¹ | Characteristic of the CF₃ group. | |

| Aromatic C=C Stretch | Medium bands, ~1450-1600 cm⁻¹ | Benzene ring vibrations. | |

| Mass Spec. (EI) | Molecular Ion (M⁺) | Peak at m/z 196 | Corresponding to the molecular weight. An M+2 peak at m/z 198 with ~1/3 the intensity will be present due to the ³⁷Cl isotope. |

| Fragmentation | Loss of CO, Cl, CF₃ | Common fragmentation pathways for phenols and halogenated aromatics.[5] |

Reactivity Profile and Synthetic Strategy

The utility of this compound lies in the distinct reactivity of its functional groups, which can be addressed selectively to construct more complex molecular architectures.

Key Reaction Pathways

-

O-Alkylation/Arylation (Williamson Ether Synthesis): The phenolic proton is acidic and can be readily removed by a suitable base (e.g., K₂CO₃, NaH) to form a potent nucleophilic phenoxide. This intermediate can then react with various electrophiles, such as alkyl halides or aryl halides (in Ullmann or Buchwald-Hartwig type couplings), to form ethers. This is a foundational step for incorporating the 2-chloro-3-(trifluoromethyl)phenoxy moiety into a larger molecule.[8][9]

-

Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents govern the regioselectivity of further substitutions on the aromatic ring.

-

-OH group: Strongly activating, ortho, para-director.

-

-Cl group: Deactivating, ortho, para-director.

-

-CF₃ group: Strongly deactivating, meta-director. The powerful activating effect of the hydroxyl group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it (C4 and C6). The steric hindrance from the adjacent chloro group at C2 and the electronic deactivation from all substituents will necessitate carefully optimized, and likely forcing, reaction conditions.

-

Workflow: Role as a Synthetic Intermediate

The logical flow for utilizing this compound in a multi-step synthesis often begins with the modification of the hydroxyl group to prevent unwanted side reactions and to introduce a key linkage.

Caption: Conceptual workflow for using the phenol as a nucleophilic building block.

Potential Applications in Research & Development

While specific, commercialized applications of this compound are not extensively documented, its structure is highly relevant to fields that rely on fluorinated intermediates. Its utility can be inferred from the applications of its isomers and related trifluoromethylphenols.

-

Pharmaceutical Drug Discovery: The trifluoromethyl group is a "lipophilic hydrogen bond donor" and can significantly improve a compound's metabolic stability and cell permeability.[1][10] This phenol can serve as a starting point or fragment for synthesizing novel compounds targeting a wide range of biological targets. For example, trifluoromethyl-substituted phenoxy groups are key components in drugs like fluoxetine.[11] The chloro-substituent further modulates lipophilicity and can provide an additional vector for interaction with protein binding pockets.

-

Agrochemical Synthesis: Many modern herbicides and fungicides incorporate halogenated and trifluoromethyl-substituted aromatic rings to enhance efficacy and stability.[12] Isomers like 2-chloro-4-(trifluoromethyl)phenol are known intermediates in this sector.[12] The unique substitution pattern of the title compound offers a scaffold for developing new active ingredients with potentially novel modes of action or improved properties.[13]

-

Materials Science: The high thermal and chemical stability associated with the C-F bonds makes this compound a candidate for incorporation into specialty polymers, resins, or coatings where enhanced durability and resistance to degradation are required.[13]

Safety, Handling, and Storage Protocols

This compound is a hazardous chemical that requires strict adherence to safety protocols. It is classified as a combustible liquid that is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[3]

Table 2: GHS Hazard Information

| Hazard Class | Category | Statement |

| Flammable Liquids | 4 | H227 - Combustible liquid |

| Acute Toxicity, Oral | 4 | H302 - Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312 - Harmful in contact with skin |

| Skin Corrosion/Irritation | 1C | H314 - Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | 1 | H314 - Causes severe skin burns and eye damage |

Source: Thermo Fisher Scientific SDS[3]

Mandatory Handling Protocol

This protocol is a self-validating system; deviation from any step compromises the safety of the entire procedure.

-

Engineering Controls Assessment:

-

VERIFY that work will be conducted in a certified chemical fume hood with adequate airflow.

-

CONFIRM that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.[14]

-

-

Personal Protective Equipment (PPE) Donning:

-

Gloves: Wear nitrile or neoprene gloves. Check for tears or holes before use. For prolonged contact, consider double-gloving.

-

Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when handling larger quantities (>50 mL) or when there is a significant splash risk.[3]

-

Body Protection: A flame-resistant lab coat must be worn and fully fastened.

-

-

Chemical Handling Workflow:

-

Transport: Transport the chemical in a secondary, shatter-proof container.

-

Dispensing: Use a pipette or syringe for liquid transfer. Avoid pouring directly from the bottle when possible to minimize splash risk.

-

Heating: Keep away from open flames, sparks, and hot surfaces.[3] If heating is required, use a controlled heating mantle, oil bath, or heating block.

-

Spill Management: An appropriate spill kit (containing absorbent material for combustible liquids) must be available. In case of a small spill, absorb with inert material, collect in a sealed container, and dispose of as hazardous waste. For large spills, evacuate the area and contact emergency personnel.

-

-

Storage:

-

Disposal:

-

All waste, including contaminated PPE and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3] Do not dispose of down the drain.

-

Conclusion

This compound, CAS 138377-34-1, represents a highly functionalized aromatic building block with significant potential for synthetic innovation. While it is a hazardous material requiring careful handling, its unique electronic and steric properties make it a valuable tool for medicinal chemists and materials scientists. The strategic interplay of its hydroxyl, chloro, and trifluoromethyl groups offers multiple avenues for chemical modification, enabling the construction of novel and complex molecules with tailored properties for advanced applications.

References

-

Wikipedia. (n.d.). Phenol. Retrieved from [Link]

-

ACS Publications. (2018, June 20). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Organic Letters. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

- Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

-

MDPI. (2022, October 6). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Chloro-2-(Trifluoromethyl)Phenol. Retrieved from [Link]

-

ChemBuyersGuide.com, Inc. (n.d.). BLD Pharmatech Co., Limited. Retrieved from [Link]

- Google Patents. (n.d.). US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf).

-

PubMed. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- Patent 0004447. (1979, October 3). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

GC-MS, FTIR and H, C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol. Retrieved from [Link]

-

Organic Chemistry: A Tenth Edition. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)phenol. Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound 98 138377-34-1 [sigmaaldrich.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Page loading... [guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. benchchem.com [benchchem.com]

- 8. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 9. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. chemimpex.com [chemimpex.com]

- 13. 3-Chloro-2-(Trifluoromethyl)Phenol [myskinrecipes.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

"physical properties of 2-Chloro-3-(trifluoromethyl)phenol"

An In-depth Technical Guide to the Physical Properties of 2-Chloro-3-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Molecule and Its Importance

This compound is a highly functionalized aromatic compound of significant interest in synthetic chemistry. As an oxygen-containing building block, its utility spans the development of novel pharmaceuticals and agrochemicals, where precise molecular architecture is paramount.[1] The strategic placement of a chloro group and a trifluoromethyl group on the phenol scaffold imparts unique electronic properties, reactivity, and lipophilicity, making a thorough understanding of its physical characteristics essential for its effective application.[1]

This guide provides a comprehensive overview of the core physical properties of this compound, grounded in experimental data and theoretical principles. We will delve into its fundamental physicochemical parameters, explore the analytical methodologies for its characterization, and discuss the critical safety protocols required for its handling. The narrative is designed to offer not just data, but also the scientific rationale behind these properties, empowering researchers to leverage this compound to its full potential.

Section 1: Core Physicochemical Properties

The intrinsic physical properties of a compound govern its behavior in both storage and reaction environments. For this compound, these properties are largely dictated by the combined influence of the hydroxyl, chloro, and trifluoromethyl functional groups. The compound presents as a liquid at room temperature with a notable density and a high boiling point relative to simpler phenols, a direct consequence of its increased molecular mass.

A summary of its key physical data is presented below.

Table 1: Summary of Physical Properties for this compound

| Property | Value | Source |

| CAS Number | 138377-34-1 | |

| Molecular Formula | C₇H₄ClF₃O | |

| Molecular Weight | 196.55 g/mol | |

| Physical Form | Liquid | |

| Boiling Point | 160 °C (lit.) | |

| Density | 1.479 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.482 (lit.) | |

| Flash Point | 79 °C (174.2 °F) - closed cup |

Section 2: Acidity and Electronic Effects - The Role of Substituents

The parent compound, phenol, has a pKa of approximately 9.95 in water.[2] The presence of electron-withdrawing groups on the aromatic ring stabilizes the resulting phenoxide conjugate base, thereby increasing the acidity (i.e., lowering the pKa). Both the chlorine atom and the trifluoromethyl group are potent electron-withdrawing groups due to their high electronegativity (inductive effect, -I). The trifluoromethyl group, in particular, is one of the strongest -I groups. Their combined presence is expected to significantly lower the pKa of this compound, making it a considerably stronger acid than phenol.

Caption: Inductive effects of Cl and CF₃ groups stabilizing the phenoxide anion.

Section 3: Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment are critical in research and drug development. A multi-technique spectroscopic approach is standard practice.

Methodology Rationale

-

Infrared (IR) Spectroscopy identifies key functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy elucidates the precise connectivity of atoms.

-

Mass Spectrometry (MS) confirms the molecular weight and elemental composition.

Expected Spectroscopic Signatures

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show a strong, broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group.[3] Other key signals would include C-O stretching, strong C-F stretching vibrations for the trifluoromethyl group, and characteristic C=C stretching bands for the aromatic ring between 1500-1600 cm⁻¹.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will show three distinct signals in the aromatic region (approx. 7.0-7.8 ppm) corresponding to the three protons on the benzene ring. Their chemical shifts and coupling patterns will be dictated by their positions relative to the three different substituents. A broad singlet for the hydroxyl proton is also expected, the position of which can be concentration-dependent.

-

¹³C NMR : The spectrum will display seven unique carbon signals. The carbon atom attached to the trifluoromethyl group will characteristically appear as a quartet due to spin-spin coupling with the three fluorine atoms.[4]

-

¹⁹F NMR : This is a crucial technique for fluorinated compounds. A sharp singlet is expected, as all three fluorine atoms in the CF₃ group are chemically equivalent.[4]

-

-

Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z 196. A prominent feature will be the M+2 isotope peak at m/z 198, with an intensity approximately one-third of the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one chlorine atom.

Experimental Protocol: NMR Sample Preparation and Analysis

This protocol outlines a self-validating system for acquiring high-quality NMR data.

-

Preparation of the Analyte Solution :

-

Accurately weigh approximately 10-20 mg of this compound.

-

Transfer the sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is a standard for non-polar to moderately polar compounds.[4]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[4]

-

Ensure the sample is fully dissolved.

-

-

Transfer to NMR Tube :

-

Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Ensure the solution height in the tube is adequate for the instrument's detector (typically ~4-5 cm).

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This step corrects for any magnetic field drift.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, well-resolved peaks.

-

Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs.

-

-

Data Processing and Validation :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the correct positive orientation.

-

Calibrate the chemical shift axis by setting the TMS peak to 0 ppm (for ¹H and ¹³C).

-

Integrate the peaks in the ¹H spectrum. The relative integrals should correspond to the number of protons giving rise to each signal, thus validating the structure.

-

Caption: A logical workflow for the comprehensive analytical characterization.

Section 4: Safety and Handling

Given its chemical nature as a substituted phenol, this compound requires careful handling to minimize exposure risks.

Hazard Classifications:

-

Skin Irritation (Category 2) : Causes skin irritation.

-

Serious Eye Irritation (Category 2) : Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3) , Respiratory system: May cause respiratory irritation.

Recommended Handling Protocols:

-

Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Personal Protective Equipment (PPE) :

-

First Aid :

-

Skin Contact : Immediately wash the affected area with plenty of soap and water.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing.

-

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] It is classified under Storage Class 10 for combustible liquids.

Conclusion

This compound is a valuable synthetic intermediate whose physical properties are a direct reflection of its complex molecular structure. Its liquid state, high density, and specific boiling point are critical parameters for process design. The pronounced acidity, driven by its electron-withdrawing substituents, governs its chemical reactivity. A robust analytical workflow, combining IR, multi-nuclear NMR, and MS, is essential for its unambiguous identification and quality control. Adherence to stringent safety protocols is mandatory to ensure the well-being of researchers. This guide provides the foundational knowledge necessary for scientists to confidently and effectively utilize this versatile chemical building block.

References

-

Chemsrc. (2025). 3-(Trifluoromethyl)phenol | CAS#:98-17-9. Retrieved from [Link]

-

Wikipedia. (2024). Phenol. Retrieved from [Link]

-

Airgas. (2021). SAFETY DATA SHEET: 2-Chloro-3,3,3-trifluoropropene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)phenol. Retrieved from [Link]

-

PubChem. (n.d.). Phenol, 2-chloro-5-(trifluoromethyl)-. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-Chloro-2-(Trifluoromethyl)Phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Supporting Information. (n.d.). General information. Retrieved from [Link]

-

Research Scientific. (n.d.). This compound, 98%. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)phenol: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-3-(trifluoromethyl)phenol, a halogenated aromatic compound of significant interest to the chemical, pharmaceutical, and materials science sectors. We will delve into its core physicochemical properties, headlined by its molecular weight, and explore the profound influence of its chloro and trifluoromethyl substituents on its chemical behavior and utility. This document outlines a representative synthetic pathway, discusses its critical role as a versatile building block in the development of novel pharmaceuticals and agrochemicals, and provides rigorous safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.

Molecular Identity and Physicochemical Properties

This compound is a substituted phenolic compound whose distinct properties are dictated by the interplay of its hydroxyl, chloro, and trifluoromethyl functional groups. Its fundamental identity is established by its molecular weight and structure.

The molecular weight of this compound is 196.55 g/mol .[1][2][3] This value is fundamental for all stoichiometric calculations in synthesis and analysis.

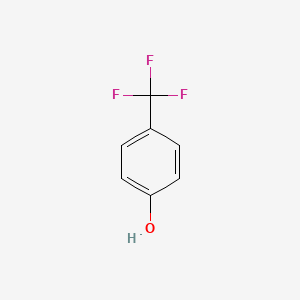

Caption: 2D Molecular Structure of this compound.

A summary of its key physicochemical properties is presented below for rapid reference.

| Property | Value | Source |

| Molecular Weight | 196.55 g/mol | [1][2][3][4] |

| Molecular Formula | C₇H₄ClF₃O | [2] |

| CAS Number | 138377-34-1 | |

| Appearance | Liquid | |

| Density | 1.479 g/mL at 25 °C | |

| Boiling Point | 160 °C | |

| Refractive Index | n20/D 1.482 | |

| SMILES String | Oc1cccc(c1Cl)C(F)(F)F | |

| InChI Key | BGXZMBZFGAIBDH-UHFFFAOYSA-N |

The Role of Trifluoromethyl and Chloro Groups in Medicinal Chemistry

The significant interest in this compound as a synthetic intermediate stems from the powerful effects its substituents have in bioactive molecules. The trifluoromethyl (-CF₃) group, in particular, is a privileged moiety in modern drug design.[5]

Causality Behind Utility:

-

Enhanced Lipophilicity: The -CF₃ group is significantly more lipophilic than a methyl group, which can improve a drug candidate's ability to cross cellular membranes.[6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable. Replacing metabolically vulnerable C-H bonds with C-F bonds can block enzymatic degradation, thereby increasing the bioavailability and half-life of a drug.[6]

-

Improved Binding Affinity: The high electronegativity of fluorine atoms makes the -CF₃ group a potent electron-withdrawing substituent. This alters the electronic properties of the aromatic ring and can lead to stronger, more selective binding interactions with biological targets.[6]

-

Bioisosterism: The chlorine atom and the trifluoromethyl group can act as bioisosteres for other atoms or groups, allowing for fine-tuning of a molecule's size, shape, and electronic profile to optimize its pharmacological activity.[6]

Caption: Influence of functional groups on molecular properties.

Synthesis and Purification

This compound is a valuable chemical building block used in more complex syntheses. While specific, scaled-up manufacturing processes are often proprietary, a representative laboratory-scale synthesis can be conceptualized based on established organic chemistry principles, such as the nucleophilic aromatic substitution on a suitably substituted precursor.

The following protocol is a generalized example for the preparation of a substituted trifluoromethylphenol, adapted from procedures for related isomers.[7][8]

Experimental Protocol: Representative Synthesis

Objective: To prepare a substituted phenol via nucleophilic substitution followed by deprotection.

Materials:

-

1,2-Dichloro-3-(trifluoromethyl)benzene (precursor)

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Boron tribromide (BBr₃) or other demethylating agent

-

Dichloromethane (DCM)

Procedure:

-

Methoxylation:

-

In a round-bottom flask under an inert nitrogen atmosphere, dissolve 1,2-dichloro-3-(trifluoromethyl)benzene in DMF.

-

Add sodium methoxide (approx. 1.1 equivalents) portion-wise at room temperature.

-

Heat the reaction mixture (e.g., to 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The choice of solvent and temperature is critical to favor substitution at the desired position and minimize side reactions.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure to yield the crude methoxy intermediate.

-

-

Demethylation:

-

Dissolve the crude intermediate in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.

-

Slowly add a solution of boron tribromide (BBr₃, approx. 1.2 equivalents) in DCM. Causality: BBr₃ is a powerful Lewis acid that effectively cleaves the methyl-ether bond to reveal the phenol.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

-

Final Work-up and Purification:

-

Carefully quench the reaction by slowly adding methanol, followed by water.

-

Extract the product with DCM, dry the combined organic layers over MgSO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

-

Characterization: The final product's identity and purity must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.[3]

Caption: A representative synthetic workflow for substituted phenols.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for constructing more complex target molecules. Its structure is a scaffold that can be readily elaborated upon.

-

Pharmaceutical Synthesis: This compound is an ideal starting point for synthesizing novel drug candidates. The phenol's hydroxyl group can be alkylated or arylated (e.g., via Williamson ether synthesis or Buchwald-Hartwig amination) to introduce new fragments. An example of a drug synthesized from a related precursor is Fluoxetine, which is derived from p-trifluoromethylphenol.[9] This highlights the utility of the trifluoromethyl phenol motif in creating CNS-active agents.

-

Agrochemical Development: Similar to pharmaceuticals, the structural features of this molecule are desirable in agrochemicals like herbicides and fungicides.[2][4] The chloro and trifluoromethyl groups contribute to the potency and environmental stability of the final active ingredients.[2]

-

Materials Science: Halogenated and fluorinated phenols can be used in the synthesis of specialty polymers and advanced materials, imparting properties such as thermal stability and chemical resistance.[2][4]

Caption: Application of the core scaffold in chemical diversification.

Safety, Handling, and Storage

As with all reactive chemical intermediates, proper handling of this compound is paramount to ensure laboratory safety. The compound is classified as an irritant.

| Hazard Class | GHS Code | Description | Source |

| Skin Irritation | H315 | Causes skin irritation | [1] |

| Eye Irritation | H319 | Causes serious eye irritation | [1] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [1] |

Handling Protocols:

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]

-

General Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[10][12]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive or combustible liquids.[10][11]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.

First-Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[10]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Conclusion

This compound is more than a compound defined by its molecular weight. It is a strategically designed building block whose value is derived from the potent combination of its functional groups. The chloro and trifluoromethyl moieties impart desirable properties that are highly sought after in the fields of drug discovery and materials science, primarily by enhancing metabolic stability, lipophilicity, and binding interactions. A thorough understanding of its properties, synthetic routes, and safety protocols, as outlined in this guide, is essential for any scientist aiming to unlock its full potential in creating next-generation molecules.

References

-

Wikipedia. Phenol. [Link]

-

PubChem. 2-Chloro-4-(trifluoromethyl)phenol. [Link]

-

MySkinRecipes. 3-Chloro-2-(Trifluoromethyl)Phenol. [Link]

-

PubChem. Phenol, 2-chloro-5-(trifluoromethyl)-. [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]

- Google Patents. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years (PDF). [Link]

-

PubMed Central (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

Sources

- 1. 2-Chloro-4-(trifluoromethyl)phenol | C7H4ClF3O | CID 2736603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-2-(Trifluoromethyl)Phenol [myskinrecipes.com]

- 3. Phenol, 2-chloro-5-(trifluoromethyl)- | C7H4ClF3O | CID 123498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)phenol: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-(trifluoromethyl)phenol, a key fluorinated building block in modern organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, spectroscopic characterization, reactivity, and applications. The strategic placement of the chloro and trifluoromethyl substituents on the phenol ring imparts unique physicochemical properties, making it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This guide combines theoretical principles with practical, field-proven insights, including a detailed, validated synthetic protocol and a thorough analysis of its spectral data.

Introduction: The Strategic Importance of Fluorinated Phenols

The introduction of fluorine-containing functional groups into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When combined with other functionalities on a phenol scaffold, the resulting derivatives become highly versatile intermediates for the synthesis of complex molecular architectures.

This compound is a prime example of such a strategic building block. The interplay between the electron-withdrawing trifluoromethyl group and the ortho-chloro substituent, along with the reactive hydroxyl group, creates a unique chemical entity with tailored reactivity. This guide will elucidate the synthesis, properties, and potential applications of this compound, providing a solid foundation for its use in research and development.

Molecular Structure and Physicochemical Properties

The chemical structure of this compound features a benzene ring substituted with a hydroxyl group, a chlorine atom at the 2-position, and a trifluoromethyl group at the 3-position.

graph "this compound" {

layout=neato;

node [shape=plaintext];

edge [style=solid];

}

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the selective chlorination of phenols.[2]

Materials:

-

3-(Trifluoromethyl)phenol (1.0 eq)

-

Sulfuryl chloride (1.05 eq)

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, dissolve 3-(trifluoromethyl)phenol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

-

Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution via an addition funnel over a period of 30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent over-chlorination.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of the synthesized this compound. The following sections detail the expected spectral data based on the analysis of structurally similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms in a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the benzene ring, and a broad singlet for the hydroxyl proton. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display seven distinct signals, one for each of the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. Key expected absorption bands for this compound include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-F stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹, indicative of the trifluoromethyl group.

-

C-Cl stretch: A band in the region of 600-800 cm⁻¹.

-

Aromatic C=C stretch: Peaks in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 196, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak will show a characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, confirming the presence of one chlorine atom. Common fragmentation pathways may involve the loss of Cl, CF₃, or CO.

Reactivity and Synthetic Applications

This compound is a versatile intermediate for further chemical transformations, primarily involving reactions at the hydroxyl group and the aromatic ring.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group can readily undergo a variety of reactions, including:

-

O-Alkylation and O-Arylation: The hydroxyl group can be deprotonated with a base to form a phenoxide, which is a potent nucleophile for Williamson ether synthesis. This allows for the introduction of a wide range of alkyl and aryl substituents.

-

Esterification: The phenol can be acylated with acid chlorides or anhydrides to form esters, which can be useful as protecting groups or as biologically active molecules themselves.

Reactions on the Aromatic Ring

The existing substituents direct further electrophilic aromatic substitution reactions. The hydroxyl group is strongly activating and ortho-, para-directing, while the chloro and trifluoromethyl groups are deactivating and meta-directing. This interplay of directing effects can be exploited for regioselective functionalization of the aromatic ring.

Applications in Drug Discovery and Agrochemicals

The unique combination of a phenol, a chlorine atom, and a trifluoromethyl group makes this compound a valuable building block in the synthesis of bioactive molecules.

-

Pharmaceuticals: The trifluoromethyl group is a common feature in many modern pharmaceuticals, where it can improve metabolic stability and receptor binding affinity.[1] Phenolic compounds are also prevalent in drug structures. The 2-chloro-3-(trifluoromethyl)phenyl moiety can be incorporated into lead compounds to fine-tune their pharmacological properties.

-

Agrochemicals: Many successful herbicides and fungicides contain trifluoromethylphenyl groups. These compounds often act by inhibiting specific enzymes in weeds or fungi. The lipophilicity and electronic properties imparted by the trifluoromethyl and chloro groups can enhance the efficacy and spectrum of activity of these agrochemicals. For instance, trifluoromethyl-substituted phenyl ethers are a known class of herbicides.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in the fields of drug discovery and agrochemical development. Its synthesis via the selective chlorination of 3-(trifluoromethyl)phenol is a practical and scalable method. A thorough understanding of its spectroscopic properties is crucial for its reliable identification and use in further synthetic transformations. The insights and protocols provided in this technical guide are intended to empower researchers and scientists to effectively utilize this versatile building block in their pursuit of novel and impactful chemical entities.

References

-

Nair, A. S., Singh, A. K., Kumar, A., Kumar, S., Sukumaran, S., Koyiparambath, V. P., Pappachen, L. K., Rangarajan, T. M., Kim, H., & Mathew, B. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 28(14), 5483. [Link]

- EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers. (1980).

-

PubChem. (n.d.). 3-(Trifluoromethyl)phenol. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloro-4-(trifluoromethyl)phenol. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). Phenol, 2-chloro-5-(trifluoromethyl)-. Retrieved January 25, 2026, from [Link]

- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. (1979).

- Sigma-Aldrich. (n.d.). 2-Chloro-3-(trifluoromethyl)

- Pearson, D. E., & Buehler, C. A. (1974). Sulfuryl Chloride in Organic Chemistry. Chemical Reviews, 74(1), 45–89.

-

Oxyfluorfen. (n.d.). PubChem. Retrieved January 25, 2026, from [Link]

Sources

- 1. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)phenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-3-(trifluoromethyl)phenol, a halogenated and trifluoromethylated phenol derivative of increasing interest in medicinal chemistry and materials science. This document delves into its synthesis, physicochemical properties, reactivity, and potential applications, offering field-proven insights and detailed methodologies for researchers and drug development professionals.

Introduction: The Strategic Value of Fluorinated Phenolic Scaffolds

Phenolic compounds are fundamental building blocks in organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and polymers.[1] The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2] The trifluoromethyl group (-CF3), in particular, is a highly sought-after moiety due to its strong electron-withdrawing nature and its ability to modulate the physicochemical properties of a parent molecule.[3]

This compound combines the reactivity of the phenol ring with the unique electronic properties of both a chloro and a trifluoromethyl substituent. This substitution pattern creates a distinct chemical entity with potential applications as a versatile intermediate in the synthesis of complex molecules. This guide will explore the synthesis of this compound, its key chemical characteristics, and its emerging role in various fields of chemical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 138377-34-1 | |

| Molecular Formula | C₇H₄ClF₃O | |

| Molecular Weight | 196.55 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 160 °C (lit.) | |

| Density | 1.479 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.482 (lit.) |

Synthesis of this compound: A Proposed Pathway

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce it in-house or develop derivatives. A plausible and widely applicable method for the synthesis of substituted phenols from anilines is through a Sandmeyer-type reaction, involving diazotization followed by hydrolysis.

The proposed synthetic route to this compound starts from the corresponding aniline, 2-amino-6-chlorobenzotrifluoride. This aniline is converted to a diazonium salt, which is then hydrolyzed to the desired phenol.

Sources

Methodological & Application

The Strategic deployment of 2-Chloro-3-(trifluoromethyl)phenol in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Halogenated Phenolic Scaffold

In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in drug discovery programs. The strategic incorporation of fluorine and chlorine atoms into molecular scaffolds has become a cornerstone of modern drug design, offering a powerful toolkit to modulate a compound's physicochemical and pharmacokinetic properties. Among the vast array of available building blocks, 2-chloro-3-(trifluoromethyl)phenol stands out as a particularly intriguing starting material. Its unique substitution pattern, featuring a trifluoromethyl group ortho to a chlorine atom and meta to the hydroxyl group, presents a confluence of electronic and steric effects that can be strategically exploited to enhance drug-like properties.

This technical guide provides an in-depth exploration of this compound as a building block in medicinal chemistry. We will delve into its fundamental properties, provide detailed protocols for its synthesis and subsequent derivatization, and analyze its application in the design of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile scaffold in their quest for novel therapeutics.

Physicochemical Properties and Strategic Value

The utility of this compound in medicinal chemistry stems from the combined influence of its constituent functional groups. The trifluoromethyl group, a well-established "magic" moiety in drug design, profoundly impacts a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Its strong electron-withdrawing nature can significantly lower the pKa of the phenolic hydroxyl group, enhancing its acidity and influencing its ability to participate in hydrogen bonding interactions within a biological target. The adjacent chlorine atom further modulates the electronic environment of the aromatic ring and can serve as a key interaction point in its own right.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClF₃O | Sigma-Aldrich[2] |

| Molecular Weight | 196.55 g/mol | Sigma-Aldrich[2] |

| Appearance | Colorless liquid | Thermo Fisher Scientific[3] |

| Boiling Point | 160 °C (lit.) | Sigma-Aldrich[2] |

| Density | 1.479 g/mL at 25 °C (lit.) | Sigma-Aldrich[2] |

| CAS Number | 138377-34-1 | Sigma-Aldrich[2] |

| Predicted XlogP | 3.1 | PubChemLite[4] |

The predicted XlogP of 3.1 indicates a significant lipophilic character, a trait often desirable for cell membrane permeability. The electron-withdrawing trifluoromethyl and chloro substituents are expected to lower the pKa of the phenolic hydroxyl group compared to phenol itself (pKa ≈ 10), making it a stronger acid. This increased acidity can be advantageous for forming more stable salts or for engaging in specific hydrogen bond donor interactions within a protein binding pocket.

Synthesis of the Building Block: A Reliable Protocol

A common and industrially scalable method for the synthesis of substituted phenols is the diazotization of the corresponding aniline, followed by hydrolysis of the diazonium salt.[2] This approach is applicable for the preparation of this compound from the commercially available 2-chloro-3-(trifluoromethyl)aniline.

Protocol: Synthesis of this compound via Diazotization

Causality Behind Experimental Choices: The following protocol is designed for high yield and purity, with specific attention to the thermal instability of the intermediate diazonium salt. The use of a two-phase system with an organic solvent during hydrolysis helps to continuously extract the phenol product, minimizing side reactions and degradation.[5]

Step 1: Formation of the Diazonium Salt

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-chloro-3-(trifluoromethyl)aniline (1.0 eq.).

-

Acidic Medium: Add a 25% aqueous solution of sulfuric acid (H₂SO₄) (sufficient to create a stirrable slurry). The sulfuric acid protonates the aniline, making it soluble and activating it for diazotization.

-

Cooling: Cool the mixture to 0-5 °C using an ice-salt bath. This low temperature is critical to prevent the premature decomposition of the diazonium salt that will be formed.[2]

-

Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.05 eq.) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. The slight excess of sodium nitrite ensures complete conversion of the aniline.

-

Reaction Monitoring: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The completion of the diazotization can be monitored by testing for the absence of the starting aniline using thin-layer chromatography (TLC).

Step 2: Hydrolysis of the Diazonium Salt

-

Hydrolysis Setup: In a separate flask equipped with a condenser for distillation, bring a mixture of water and a high-boiling point organic solvent (e.g., toluene or xylene) to reflux. The organic solvent will serve to extract the phenol as it is formed.

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the refluxing biphasic mixture. The high temperature promotes the hydrolysis of the diazonium salt to the corresponding phenol.

-

Continuous Extraction: As the phenol is formed, it will be extracted into the organic layer. The water-organic solvent azeotrope can be distilled off to drive the reaction to completion.

-

Work-up: After the addition is complete, continue to reflux for an additional 30 minutes. Cool the reaction mixture and separate the organic layer.

-

Purification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to remove any acidic impurities) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude phenol can then be purified by vacuum distillation.

Caption: Synthesis of this compound.

Application in Bioactive Molecule Synthesis: The Williamson Ether Synthesis

The phenolic hydroxyl group of this compound is a versatile handle for further synthetic modifications. A fundamental and widely used reaction in medicinal chemistry is the Williamson ether synthesis, which allows for the coupling of the phenol with a variety of alkyl halides to introduce diverse side chains.

Protocol: General Williamson Ether Synthesis

Causality Behind Experimental Choices: This protocol utilizes a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion that readily displaces a halide from an electrophilic carbon. The choice of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the S(_N)2 reaction by solvating the cation of the base without strongly solvating the phenoxide, thus maintaining its nucleophilicity.

Materials:

-

This compound (1.0 eq.)

-

An appropriate alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.)

-

A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH)) (1.5 eq.)

-

Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent.

-

Deprotonation: Add the base to the solution and stir the mixture at room temperature for 30 minutes. The base deprotonates the acidic phenolic proton to form the corresponding phenoxide salt.

-

Alkylation: Add the alkyl halide to the reaction mixture.

-

Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ether can be purified by column chromatography on silica gel.

Caption: From Building Block to Bioactive Scaffold.

Conclusion and Future Perspectives

This compound represents a valuable and strategically important building block for medicinal chemistry. Its unique combination of a chlorine atom and a trifluoromethyl group on a phenolic scaffold provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. The protocols provided herein for its synthesis and derivatization offer a practical guide for its utilization in drug discovery programs.

While direct examples of its incorporation into marketed drugs are still emerging, the successful application of closely related scaffolds in areas such as kinase inhibition highlights the immense potential of this building block. As our understanding of the subtle interplay of halogen bonding and fluorine effects in protein-ligand interactions continues to grow, we anticipate that this compound will find increasingly widespread application in the design of next-generation therapeutics.

References

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. PubChemLite - this compound (C7H4ClF3O) [pubchemlite.lcsb.uni.lu]

- 5. US9527789B2 - Method for the preparation of phenols - Google Patents [patents.google.com]

Topic: Advanced Analytical Methods for the Quantification of 2-Chloro-3-(trifluoromethyl)phenol

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

2-Chloro-3-(trifluoromethyl)phenol is a critical halogenated aromatic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its precise quantification is paramount for ensuring final product quality, monitoring process efficiency, and assessing environmental impact. This document provides detailed application notes and validated protocols for the quantification of this compound using two robust, orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind procedural choices to ensure accuracy, reproducibility, and trustworthiness in the resulting data.

Introduction: The Analytical Imperative

The unique chemical structure of this compound, featuring both a chloro- and a trifluoromethyl- group, imparts specific physicochemical properties that necessitate carefully optimized analytical methods.[2][3] Challenges in its analysis can include sample matrix interference, analyte volatility, and the need for high sensitivity to detect trace-level impurities. The selection of an appropriate analytical technique is therefore contingent on the sample matrix, the required level of sensitivity, and the desired degree of specificity.

This guide presents two gold-standard chromatographic methods. HPLC-UV is a versatile and widely accessible technique ideal for routine quality control in manufacturing environments.[4] GC-MS provides superior specificity and sensitivity, making it the preferred method for complex matrices, impurity profiling, and confirmatory analysis.[5][6] Both protocols are designed to be self-validating systems, incorporating quality control checks and clear performance metrics as outlined by the International Council for Harmonisation (ICH) guidelines.[7][8]

Analyte Profile: this compound

| Property | Value | Source |

| Chemical Formula | C₇H₄ClF₃O | [2] |

| Molecular Weight | 196.55 g/mol | [2] |

| CAS Number | 138377-34-1 | [2] |

| Appearance | Liquid | [2] |

| Boiling Point | 160 °C | [2] |

| Density | 1.479 g/mL at 25 °C | [2] |

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle and Rationale

Reversed-phase HPLC is the method of choice for the routine analysis of moderately polar aromatic compounds like this compound. The analyte is separated on a non-polar stationary phase (C18) with a polar mobile phase. The retention of the analyte is primarily governed by hydrophobic interactions. By adjusting the ratio of the organic modifier (acetonitrile) to the aqueous phase, its retention time can be precisely controlled to achieve separation from impurities. UV detection is employed due to the analyte's strong chromophore (the substituted benzene ring), which provides a sensitive and linear response. A detection wavelength is selected near the analyte's absorbance maximum to ensure optimal sensitivity.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

-

HPLC System: A system equipped with a binary pump, degasser, autosampler, column oven, and a UV-Vis detector.[4]

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Reagents: Acetonitrile (HPLC grade), Deionized Water (18.2 MΩ·cm), this compound reference standard (98%+ purity).

Protocol Steps:

-

Mobile Phase Preparation:

-

Prepare Mobile Phase A: Deionized Water.

-

Prepare Mobile Phase B: Acetonitrile.

-

Degas both mobile phases for 15 minutes using an ultrasonic bath or an online degasser.

-

-

Standard Solution Preparation:

-

Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

-

Working Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with a 50:50 mixture of Acetonitrile and Water to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).[4] This range is typical for establishing linearity in pharmaceutical analysis.

-

-

Sample Preparation:

-

Accurately weigh a quantity of the sample expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

-

Add approximately 70 mL of acetonitrile and sonicate for 10 minutes to dissolve.

-

Dilute to volume with acetonitrile and mix thoroughly.

-

Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial. This step is critical to remove particulates that could damage the HPLC column.

-

-

Chromatographic Analysis:

-

Set up the HPLC system with the conditions specified in Table 2.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject the prepared standards, starting with the lowest concentration, followed by the samples. A solvent blank (50:50 Acetonitrile:Water) should be injected first to ensure the system is clean.

-

Data Presentation and Validation

Table 2: HPLC-UV Instrument Conditions

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for retaining moderately polar aromatic compounds. |

| Mobile Phase | A: Water, B: Acetonitrile | Provides good peak shape and resolution. |

| Gradient | 60% B to 95% B over 10 min | Ensures elution of the analyte with good symmetry while cleaning the column of late-eluting impurities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |

| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |

| Injection Vol. | 10 µL | A standard volume to ensure reproducibility without overloading the column. |

| UV Wavelength | 275 nm | Corresponds to a common absorbance maximum for phenolic compounds, providing high sensitivity. |

Method Validation Summary (Illustrative Data): A validated analytical method provides documented evidence of its suitability for the intended purpose.[9]

Table 3: HPLC-UV Method Validation Performance

| Parameter | Result | ICH Guideline Reference |

|---|---|---|

| Linearity (r²) | > 0.999 | Linearity should be evaluated across the range of the analytical procedure.[7] |

| Range | 1 - 100 µg/mL | The specified range in which the method is precise, accurate, and linear.[7] |

| Accuracy (% Recovery) | 98.5% - 101.2% | Assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[7] |

| Precision (%RSD) | < 1.5% | Repeatability (intra-assay precision) and intermediate precision should be determined.[7] |

| LOD (µg/mL) | 0.3 µg/mL | Limit of Detection, typically determined by signal-to-noise ratio (3:1). |

| LOQ (µg/mL) | 1.0 µg/mL | Limit of Quantitation, the lowest amount that can be quantitatively determined with suitable precision and accuracy.[7] |

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Rationale

GC-MS is a powerful technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[6] It is ideal for volatile and semi-volatile compounds like this compound. The sample is vaporized and separated on a capillary column. The MS detector then ionizes the eluted analyte, typically using electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum that acts as a chemical "fingerprint," providing unequivocal identification. For quantification, Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring only specific, characteristic ions of the analyte.[5]

While phenols can be analyzed directly, derivatization is often employed to improve chromatographic performance by blocking the active hydroxyl group, which can cause peak tailing.[10][11] Acetylation is a simple and effective derivatization technique for this purpose.[12]

Experimental Protocol: GC-MS

Instrumentation and Materials:

-

GC-MS System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.

-

Column: Low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

-

Reagents: Dichloromethane (GC grade), Pyridine, Acetic Anhydride, Sodium Sulfate (anhydrous), this compound reference standard.

Protocol Steps:

-

Standard Solution Preparation:

-

Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, but use Dichloromethane as the solvent.

-

Working Standards (0.1-10 µg/mL): Perform serial dilutions of the stock solution with Dichloromethane to prepare calibration standards suitable for GC-MS analysis.

-

-

Sample Preparation (Direct Injection):

-

Follow the sample preparation steps from the HPLC protocol, using Dichloromethane as the solvent.

-

Ensure the final concentration is within the calibration range.

-

Dry the final extract with a small amount of anhydrous sodium sulfate to remove any residual water, which can damage the GC column.

-

-

Sample Preparation (with Derivatization - Optional but Recommended):

-

Pipette 1 mL of the sample extract (in Dichloromethane) into a 2 mL vial.

-

Add 100 µL of pyridine and 100 µL of acetic anhydride.

-

Cap the vial tightly and heat at 60 °C for 20 minutes.

-

Cool to room temperature. The derivatized analyte (2-chloro-3-(trifluoromethyl)phenyl acetate) is now ready for injection. Derivatization converts the polar phenol into a less polar acetate ester, reducing peak tailing and improving chromatographic separation.[12][13]

-

-

Chromatographic Analysis:

-

Set up the GC-MS system with the conditions specified in Table 4.

-

Perform a solvent blank injection to ensure system cleanliness.

-

Inject the prepared standards and samples.

-

Data Presentation and Validation

Table 4: GC-MS Instrument Conditions

| Parameter | Setting | Rationale |

|---|---|---|

| Injector | Splitless, 250 °C | Splitless mode is used for trace analysis to ensure maximum transfer of analyte to the column.[5] |

| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas standard for GC-MS. |

| Oven Program | 60 °C (1 min), ramp 15 °C/min to 280 °C (5 min) | The temperature program is optimized to separate the analyte from solvent and matrix components efficiently.[5] |

| Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |

| Ion Source Temp. | 230 °C | Standard temperature for robust electron ionization. |

| Ionization Mode | Electron Ionization (EI), 70 eV | Universal ionization technique that produces reproducible fragmentation patterns for library matching. |

| MS Acquisition | Scan (m/z 40-350) and SIM | Full scan is used for initial identification. Selected Ion Monitoring (SIM) is used for quantification to increase sensitivity. |

| SIM Ions | Quant Ion: 196; Qualifier Ions: 198, 161 | The molecular ion (m/z 196) is typically used for quantification. Qualifier ions confirm identity. |

Method Validation Summary (Illustrative Data):

Table 5: GC-MS Method Validation Performance

| Parameter | Result | ICH Guideline Reference |

|---|---|---|

| Linearity (r²) | > 0.998 | A linear relationship should be demonstrated across the analytical range.[7] |

| Range | 0.1 - 10 µg/mL | The interval providing acceptable accuracy, precision, and linearity.[7] |

| Accuracy (% Recovery) | 97.9% - 102.5% | Determined by spiking a blank matrix with known concentrations of the analyte.[7] |

| Precision (%RSD) | < 2.0% | Assessed at multiple concentrations within the range.[7] |

| LOD (µg/mL) | 0.03 µg/mL | The lowest concentration that can be reliably detected. |

| LOQ (µg/mL) | 0.1 µg/mL | The lowest concentration that can be reliably quantified.[7] |

Workflow Visualizations

The following diagrams illustrate the generalized workflows for the analytical methods described.

Caption: Generalized workflow for quantification by HPLC-UV.

Caption: Generalized workflow for quantification by GC-MS.

References

-

U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. [Link]

-

U.S. Environmental Protection Agency. (2000). Method 8041A Revision 1. [Link]

-

U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

-

Aktaş, A. H. (2008). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. [Link]

-

U.S. Environmental Protection Agency. Method 604: Phenols. [Link]

-

PubChem - National Center for Biotechnology Information. 4-Chloro-3-(trifluoromethyl)phenol. [Link]

-

International Conference on Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

- Lee, H. B., & Peart, T. E. (1995). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry.

-

Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

-

Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

-

Cormica. Understanding Impurity Analysis. [Link]

-

Chem-Impex. 2-Chloro-4-(trifluoromethyl)phenol. [Link]

-

PubChem - National Center for Biotechnology Information. 2-Chloro-4-(trifluoromethyl)phenol. [Link]

- Lee, H. B., & Peart, T. E. (1995). Determination of Halogenated Phenols in Raw and Potable Water by Selected Ion Gas Chromatography-Mass Spectrometry. Analytical Chemistry.

-

ProPharma Group. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

-